molecular formula C5H4Cl2N2S B019916 4,6-Dichloro-2-(methylthio)pyrimidine CAS No. 6299-25-8

4,6-Dichloro-2-(methylthio)pyrimidine

Cat. No.: B019916
CAS No.: 6299-25-8
M. Wt: 195.07 g/mol
InChI Key: FCMLONIWOAGZJX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2S. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylthio group at position 2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-methylthiopyrimidine. One common method includes the reaction of 2-methylthiopyrimidine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as N,N-dimethylaniline. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Phenylboronic acid, triphenylphosphine, palladium acetate, and a base such as sodium carbonate.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane as a solvent.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Sulfoxides and sulfones from the oxidation of the methylthio group.

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-2-(methylthio)pyrimidine is unique due to the combination of two chlorine atoms and a methylthio group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLONIWOAGZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212197
Record name 4,6-Dichloropyrimidine methyl sulphide
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6299-25-8
Record name 4,6-Dichloro-2-(methylthio)pyrimidine
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Record name 4,6-Dichloro-2-(methylthio)pyrimidine
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Record name 6299-25-8
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Record name 4,6-Dichloropyrimidine methyl sulphide
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Record name 4,6-dichloropyrimidine methyl sulphide
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Record name 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-dichloro-2-(methylthio)pyrimidine a useful building block in organic synthesis?

A: this compound is a versatile scaffold due to its multiple reactive sites. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. Additionally, the methylthio group at the 2 position can be readily oxidized to the corresponding sulfone, which is a good leaving group and can be further displaced by nucleophiles like cyanide. [, , , ] This makes it a valuable precursor for synthesizing diverse pyrimidine derivatives with potential biological activities.

Q2: Can you provide specific examples of how the reactivity of this compound has been exploited in research?

A2: Certainly! Researchers have successfully demonstrated the versatility of this compound in several synthetic transformations.

  • Alkoxy Substitutions: One study showcased the selective substitution of the chlorine atom at the 4-position with ethoxide, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. This selectivity highlights the potential for regioselective modifications on this scaffold. []
  • Synthesis of Condensed Heterocycles: The compound served as a crucial starting material in the synthesis of a novel heterocyclic system, 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes. This involved a series of reactions including aminolysis, cyclization, and condensation reactions, demonstrating the molecule's utility in constructing complex structures. []
  • Introduction of Nitrile Functionality: A key step in synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile involved the displacement of the oxidized methylthio group (sulfone) with cyanide. This highlights the potential for incorporating a nitrile group, a valuable pharmacophore in medicinal chemistry. []

Q3: Has this compound shown any potential for biological activity?

A: While not a direct focus of the provided studies, this compound's interaction with the S. aureus GyrB ATPase domain has been investigated. [] This suggests potential antibacterial activity, although further research is needed to confirm and understand this interaction. Additionally, its use as a corrosion inhibitor for AISI type 321 stainless steel in hydrochloric acid has been explored, with promising results. []

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